4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This process involves the reaction of phenylhydrazine with cyclobutanone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions. The resulting intermediate is then chlorinated using reagents like thionyl chloride to introduce the chlorine atom at the 4th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit specific kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the nervous system . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1H-Indole-3-carboxylic acid: Lacks the chlorine and cyclobutyl groups, making it less hydrophobic and potentially less bioactive.
4-Bromo-1-cyclobutyl-1H-indole-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
1-Cyclobutyl-1H-indole-3-carboxylic acid: Lacks the halogen atom, which can influence its chemical properties and interactions.
Uniqueness: The presence of both the chlorine atom and the cyclobutyl group in 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid imparts unique chemical and biological properties. These modifications can enhance its binding affinity to specific targets, increase its stability, and improve its pharmacokinetic profile compared to similar compounds .
Properties
CAS No. |
2089651-01-2 |
---|---|
Molecular Formula |
C13H12ClNO2 |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
4-chloro-1-cyclobutylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H12ClNO2/c14-10-5-2-6-11-12(10)9(13(16)17)7-15(11)8-3-1-4-8/h2,5-8H,1,3-4H2,(H,16,17) |
InChI Key |
ILISCCYFYQLSCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=C(C3=C2C=CC=C3Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.